Ethyl 3-oxo-3-(quinolin-4-yl)propanoate
Description
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate is a β-keto ester derivative featuring a quinoline moiety at the 3-position. Quinoline, a bicyclic heteroaromatic system with a nitrogen atom, imparts unique electronic and steric properties to the compound. This structure serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its reactivity stems from the keto-enol tautomerism of the β-keto ester group and the electron-deficient nature of the quinoline ring, enabling diverse transformations such as cyclizations, nucleophilic additions, and cross-coupling reactions .
Properties
IUPAC Name |
ethyl 3-oxo-3-quinolin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-7-8-15-12-6-4-3-5-10(11)12/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKERXAJTGRRJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-3-(quinolin-4-yl)propanoate typically involves the condensation of ethyl acetoacetate with 4-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-3-(quinolin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-
Biological Activity
Ethyl 3-oxo-3-(quinolin-4-yl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound belongs to a class of compounds known for their quinoline moiety, which is associated with various pharmacological effects. The compound's structure allows it to interact with biological macromolecules, potentially leading to therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that derivatives of this compound can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | |
| A375 (Melanoma) | 12.5 | |
| HCT116 (Colorectal) | 18.0 |
The mechanism underlying its anticancer effects appears to involve the intercalation with DNA , disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes related to cancer progression, although further studies are required to elucidate these interactions fully.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . Studies have demonstrated its efficacy against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Helicobacter pylori | 25 | |
| Mycobacterium tuberculosis | 0.125 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- DNA Intercalation : The quinoline structure allows the compound to insert itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation .
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple types of cancer cells. The study indicated that the compound could induce apoptosis through oxidative stress mechanisms .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against Mycobacterium tuberculosis. The results showed that the compound exhibited potent activity against both drug-sensitive and multidrug-resistant strains, suggesting its potential as a new therapeutic agent against tuberculosis .
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 3-oxo-3-(quinolin-4-yl)propanoate can be achieved through several methods:
- Condensation Reactions : Involves the reaction of ethyl acetoacetate with quinoline derivatives under basic conditions.
- Modified Synthetic Approaches : Techniques such as microwave-assisted synthesis or solvent-free reactions have been explored to enhance yield and reduce reaction time.
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various analogues.
Chemistry
This compound serves as an important intermediate in organic synthesis, particularly for developing more complex quinoline derivatives. Its unique structure allows for various chemical transformations:
- Oxidation : Can yield quinolin-4-yl acetic acid derivatives.
- Reduction : Converts the keto group to a hydroxyl group, forming alcohol derivatives.
- Substitution Reactions : The ethyl ester group can be replaced with other functional groups, allowing for the creation of diverse compounds.
Biology
The biological activities of this compound have been extensively studied:
-
Anticancer Properties : In vitro studies indicate that derivatives exhibit antiproliferative effects against several cancer cell lines, suggesting that the quinoline moiety significantly contributes to its bioactivity.
Cell Line IC50 (µM) Reference HeLa 15 MCF7 20 A549 12
These findings suggest potential for development into therapeutic agents targeting cancer.
Medicine
Ongoing research is exploring its potential as a therapeutic agent for various diseases:
-
Antimicrobial Activity : Compounds containing quinoline structures are known for their diverse pharmacological activities, including antimicrobial properties.
- Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Industry
In industrial applications, this compound is used in the development of materials with specific properties, such as fluorescence or conductivity. Its unique chemical properties make it suitable for:
- Dyes and Pigments : Utilized in formulating colorants due to its structural characteristics.
Case Studies and Mechanism of Action
Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopy are employed to elucidate binding affinities and mechanisms of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Quinoline vs. Quinoxaline Derivatives
- Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd): Replacing quinoline with a quinoxaline ring (a benzene fused with two nitrogen atoms) alters electronic properties. However, the yield for 3cd (52%) is lower than quinoline-containing analogs, suggesting reduced stability or competing side reactions during synthesis .
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f): Incorporation of quinolin-3-yl into a pyrazolo-pyridine system results in a fused heterocyclic structure. The yield (84%) highlights the compatibility of quinoline substituents in complex cyclization reactions .
Aromatic vs. Aliphatic Substituents
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (BP 24073): Replacing quinoline with a fluorophenyl group simplifies the structure but reduces aromatic π-stacking interactions. This likely lowers the melting point compared to quinoline derivatives, though exact data for the target compound is unavailable .
- Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate: The trifluoromethoxy group introduces strong electron-withdrawing effects, increasing acidity of the β-keto proton. This contrasts with quinoline’s moderate electron-withdrawing nature, which balances reactivity and stability in nucleophilic attacks .
Physical and Spectroscopic Properties
Melting Points and Stability
- 7f : High melting point (248–251°C) due to extended conjugation and aromatic stacking .
- 3cd: Moderate mp (164–166°C), reflecting reduced rigidity compared to fused quinoline systems .
- Ethyl 3-oxo-3-(m-tolyl)propanoate (QH-0486): Lower mp (data unavailable), typical of aliphatic-substituted β-keto esters .
Spectroscopic Signatures
- IR: Strong C=O stretches at ~1680–1655 cm⁻¹ for β-keto esters. Quinoline’s aromatic C=N/C=C stretches appear at ~1600–1450 cm⁻¹ .
- ¹H NMR: Quinoline protons resonate downfield (δ 7.5–8.5 ppm) due to nitrogen’s electron-withdrawing effect. β-Keto ester protons (e.g., CH₂CO) appear as triplets near δ 4.2–4.3 ppm .
Q & A
Q. What are the conventional synthetic routes for Ethyl 3-oxo-3-(quinolin-4-yl)propanoate, and how do their yields and conditions compare?
The compound is typically synthesized via ester condensation reactions. For example, analogous β-keto esters like ethyl 3-oxo-3-(2-thienyl)propanoate are synthesized by reacting substituted carboxylic acid derivatives (e.g., quinolin-4-yl carbonyl chloride) with ethyl acetoacetate under basic conditions . Yield optimization often requires strict control of reaction stoichiometry, temperature (e.g., 0–5°C for acid-sensitive intermediates), and catalysts like sodium hydride or triethylamine. Comparative studies suggest yields ranging from 42% to 86% depending on the starting materials and purification methods .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR are essential for confirming the β-keto ester structure. Key signals include the ester carbonyl ( ~170 ppm in C NMR) and the α-proton to the ketone ( ~3.5–4.0 ppm in H NMR) .
- X-ray crystallography : Programs like SHELX or WinGX are used to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should monitor degradation via HPLC or TLC under stress conditions (e.g., pH extremes, heat, or UV light). For example, β-keto esters are prone to keto-enol tautomerism, which can be quantified using UV-Vis spectroscopy at 250–300 nm. Storage recommendations include inert atmospheres (N) and low temperatures (−20°C) to minimize hydrolysis .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Mobile phases often consist of acetonitrile/water gradients. For enantiomeric purity, chiral columns (e.g., Chiralpak AD-H) or enzymatic assays (e.g., ketoreductase-based methods) are employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the enantioselective synthesis of derivatives?
Stereoselective reduction of the β-keto group can be achieved using ketoreductases (e.g., ChKRED12) coupled with NADPH regeneration systems (e.g., glucose dehydrogenase). Key parameters include:
Q. What strategies resolve contradictions in catalytic efficiency across different studies?
Discrepancies in enzyme performance (e.g., ChKRED12 vs. other ketoreductases) may arise from differences in expression systems, purification protocols, or assay conditions. Researchers should:
Q. How does the quinoline moiety influence the compound’s reactivity compared to other aryl groups?
The electron-deficient quinoline ring enhances electrophilicity at the β-keto position, facilitating nucleophilic additions (e.g., Grignard reactions). Comparative studies with thienyl or pyridyl analogs show faster reaction kinetics but lower solubility in polar solvents due to quinoline’s hydrophobicity .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
Q. How can researchers mitigate toxicity risks during handling?
While specific toxicity data for this compound are limited, structural analogs (e.g., nitroaromatic derivatives) suggest potential mutagenicity. Mitigation strategies include:
Q. What methodologies address discrepancies in reported synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent, catalyst loading).
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
